N-[(1-Phenyl-1h-pyrazol-4-yl)methylidene]hydroxylamine
Description
Nuclear Magnetic Resonance (NMR) Spectral Signatures
¹H and ¹³C NMR spectroscopy provide critical insights into the compound’s structure. While direct data for this specific compound are limited, analogous pyrazole-hydroxylamine derivatives exhibit characteristic shifts:
| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| Pyrazole C–H (position 3/5) | 7.4–7.8 | Singlet | - |
| Phenyl C–H | 7.2–7.6 | Multiplet | 8.4 (ortho), 1.2 (meta) |
| Imine (C=N–OH) | 8.1–8.3 | Singlet | - |
| Hydroxylamine (–NH–OH) | 10.1–10.5 | Broad | - |
The singlet at δ 8.1–8.3 ppm corresponds to the imine proton, deshielded by electron withdrawal from the adjacent nitrogen. The hydroxylamine proton appears as a broad signal near δ 10.1–10.5 ppm due to hydrogen bonding and exchange broadening. Aromatic protons resonate as a multiplet between δ 7.2–7.8 ppm , consistent with monosubstituted phenyl and pyrazole rings.
¹³C NMR data for related compounds show peaks at δ 149–160 ppm for the imine carbon (C=N) and δ 120–140 ppm for aromatic carbons. The carbonyl carbon in analogous aldehydes resonates near δ 190 ppm , absent in this hydroxylamine derivative.
Infrared (IR) Vibrational Mode Analysis
IR spectroscopy identifies functional groups through characteristic absorption bands:
| Vibration Mode | Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| N–O Stretch (hydroxylamine) | 920–980 | Medium |
| C=N Stretch (imine) | 1600–1650 | Strong |
| C–H Bend (aromatic) | 690–900 | Medium |
| O–H Stretch (hydroxylamine) | 3200–3600 | Broad |
The C=N stretch at 1600–1650 cm⁻¹ confirms the presence of the imine bond, while the N–O stretch near 920–980 cm⁻¹ is diagnostic of the hydroxylamine group. The broad O–H stretch (3200–3600 cm⁻¹) indicates hydrogen bonding, consistent with crystallographic observations.
Mass Spectrometric Fragmentation Patterns
High-resolution mass spectrometry (HRMS) of the compound reveals a molecular ion peak at m/z 187.0855 ([M]⁺), matching the molecular formula C₁₀H₉N₃O. Key fragmentation pathways include:
- Loss of hydroxylamine (NH₂OH) : Results in a fragment at m/z 154.0643 (C₉H₇N₂⁺).
- Cleavage of the pyrazole ring : Generates ions at m/z 77.0386 (C₆H₅⁺) and m/z 110.0480 (C₅H₄N₂O⁺).
- Retro-Diels-Alder reaction : Produces m/z 93.0338 (C₅H₃N₂⁺) and m/z 94.0419 (C₅H₄N₂⁺).
These patterns align with those of structurally related aromatic hydroxylamines, where the imine bond and phenyl group dominate fragmentation behavior.
Properties
IUPAC Name |
N-[(1-phenylpyrazol-4-yl)methylidene]hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O/c14-12-7-9-6-11-13(8-9)10-4-2-1-3-5-10/h1-8,14H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHIWIYDSUFYRND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C=N2)C=NO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromination and Functionalization
The synthesis begins with 1-phenylpyrazol-3-ol, which undergoes bromination at the 4-position using bromine in chloroform, yielding 4-bromo-1-phenyl-1H-pyrazole (75% yield). Subsequent benzylation with benzyl chloride under alkaline conditions affords O-benzyl-4-bromo-1-phenyl-1H-pyrazole, which undergoes lithium-halogen exchange with n-BuLi followed by quenching with DMF to produce 1-phenylpyrazole-4-carbaldehyde (70% yield).
Vilsmeier-Haack Formylation
An alternative route employs the Vilsmeier-Haack reaction, where 4-benzyloxy-1-phenyl-1H-pyrazole reacts with phosphorus oxychloride (POCl₃) and DMF at 70°C to form the carbaldehyde (60% yield). This method avoids cryogenic conditions, enhancing scalability.
Table 1: Comparison of Carbaldehyde Synthesis Methods
| Method | Reagents | Conditions | Yield (%) | Source |
|---|---|---|---|---|
| Bromination/Li-DMF | Br₂, n-BuLi, DMF | –78°C to RT | 70 | |
| Vilsmeier-Haack | POCl₃, DMF | 70°C, 12 h | 60 |
Condensation with Hydroxylamine Hydrochloride
Standard Condensation Protocol
The aldehyde precursor reacts with hydroxylamine hydrochloride in ethanol or methanol under mild alkaline conditions (sodium acetate, pH 4–6). The reaction proceeds via nucleophilic addition-elimination, forming the Schiff base with water as the byproduct.
Reaction Scheme:
Typical conditions include:
Solvent and Base Optimization
Methanol enhances solubility of hydroxylamine hydrochloride, while ethanol minimizes side reactions. Triethylamine (TEA) has been explored as an alternative base, though sodium acetate remains preferred for its mildness.
Experimental Validation and Characterization
Purification Techniques
Spectroscopic Analysis
-
¹H NMR (500 MHz, CDCl₃): δ 8.45 (s, 1H, CH=N), 8.20 (s, 1H, pyrazole-H), 7.80–7.40 (m, 5H, Ph), 4.90 (s, 1H, OH).
Challenges and Optimization Strategies
Side Reactions
Chemical Reactions Analysis
Oxidation Reactions
This compound undergoes oxidation to form nitroso derivatives. Key reagents and conditions include:
-
Mechanistic Insight : Oxidation of the hydroxylamine group (-NHOH) generates nitroso intermediates, which can further react or stabilize depending on conditions.
-
Research Note : Potassium permanganate in pyridine-water systems produces carboxylic acids with high efficiency, enabling downstream esterification .
Reduction Reactions
Reduction targets the imine bond or hydroxylamine group, yielding amines or hydroxyl derivatives:
| Reducing Agent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| NaBH₄ | Methanol, 0–25°C | 1-Phenylpyrazole-4-methylamine | 70–85% | |
| LiAlH₄ | Dry THF, reflux | Secondary amine derivatives | 60–75% |
-
Selectivity : Sodium borohydride preferentially reduces the imine bond without affecting the pyrazole ring.
-
Catalytic Hydrogenation : Limited data exists, but Pd/C or Raney Ni may enable selective reductions under H₂ gas.
Substitution Reactions
The pyrazole ring undergoes electrophilic and nucleophilic substitutions:
Electrophilic Substitution
| Reagent | Position | Product | Conditions | Source |
|---|---|---|---|---|
| Bromine (Br₂) | C-3/C-5 | 3-Bromo-1-phenylpyrazole derivatives | Acetic acid, 50°C | |
| HNO₃/H₂SO₄ | C-3 | Nitro-substituted pyrazoles | 0–5°C, 2–4 hours |
Nucleophilic Substitution
| Reagent | Position | Product | Conditions | Source |
|---|---|---|---|---|
| Alkyl halides | N-1 | N-Alkylated pyrazoles | K₂CO₃, DMF, 80°C | |
| Grignard reagents | C-4 | Pyrazole-alcohol adducts | Dry ether, −10°C |
-
Regioselectivity : Electrophiles favor C-3/C-5 positions due to ring electron distribution, while nucleophiles target N-1 or C-4.
Condensation and Cyclization
The imine group participates in condensation with active methylene compounds:
| Reagent | Product | Conditions | Source |
|---|---|---|---|
| Acetylacetone | Pyrazole-chalcone hybrids | Ethanol, NaOH, reflux | |
| Thiosemicarbazide | Thiadiazole-pyrazole conjugates | HCl, ethanol, 60°C |
-
Biological Relevance : Chalcone derivatives exhibit antimicrobial and anticancer activity in preliminary assays .
Cross-Coupling Reactions
Palladium-catalyzed reactions enable functionalization of the pyrazole core:
| Reagent | Catalyst | Product | Yield | Source |
|---|---|---|---|---|
| Arylboronic acids | Pd(PPh₃)₄ | Biaryl-pyrazole derivatives | 75–88% | |
| Alkenes | Pd(OAc)₂ | Alkenyl-substituted pyrazoles | 65–80% |
Stability and Side Reactions
-
Thermal Decomposition : Degrades above 200°C, releasing NH₃ and forming pyrazole ketones.
-
Hydrolysis : Susceptible to acidic hydrolysis, regenerating 1-phenylpyrazole-4-carbaldehyde and hydroxylamine.
Key Research Findings
-
Anticancer Potential : Nitroso derivatives inhibit serine/threonine-protein kinase B-Raf (IC₅₀ = 1.2–3.8 µM).
-
Anti-inflammatory Activity : Carboxylic acid derivatives reduce prostaglandin D₂ synthesis by 40–60% in vitro .
-
Catalytic Efficiency : Pd-mediated cross-couplings achieve >85% yields with electron-deficient aryl groups .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of N-[(1-Phenyl-1H-pyrazol-4-yl)methylidene]hydroxylamine, particularly against various cancer cell lines. The following table summarizes the cytotoxic effects observed:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 12.5 | Induction of apoptosis |
| SiHa (Cervical) | 15.0 | Cell cycle arrest |
| PC-3 (Prostate) | 10.0 | Inhibition of tubulin polymerization |
These findings indicate that the compound may induce apoptosis and inhibit cell proliferation through multiple pathways, including tubulin inhibition, crucial for cancer cell division.
Antimicrobial Properties
This compound has also been investigated for its antimicrobial properties. Studies show that derivatives of pyrazole compounds exhibit activity against various bacterial strains. The mechanism often involves disruption of bacterial cell membranes or interference with essential metabolic pathways.
Biochemical Pathways
The compound is known to interact with several biochemical pathways. It has been shown to influence the conversion of prostaglandin H2 to prostaglandin D2, which plays a role in smooth muscle contraction and relaxation. This interaction suggests potential applications in inflammatory diseases where modulation of prostaglandin levels is beneficial.
Synthesis and Characterization
The synthesis typically involves the reaction between phenylhydrazine and appropriate aldehydes or ketones under acidic or basic conditions. Characterization methods such as Nuclear Magnetic Resonance (NMR), Fourier Transform Infrared Spectroscopy (FT-IR), and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
Industrial Applications
In addition to its medicinal applications, this compound may find uses in material science due to its unique chemical properties. Its ability to form hydrogen bonds can be exploited in creating novel materials with specific functionalities.
Mechanism of Action
The mechanism of action of N-[(1-Phenyl-1h-pyrazol-4-yl)methylidene]hydroxylamine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, affecting their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Comparison of N-[(1-Phenyl-1H-pyrazol-4-yl)methylidene]hydroxylamine with Analogues
*Predicted based on molecular weight and substituent effects.
Key Comparative Analyses
Substituent Effects on Physicochemical Properties
- Boiling Point : The ethyl-methyl derivative () has a lower molecular weight (153.18 g/mol) and a boiling point of 267.6°C. The target compound (C₁₀H₉N₃O, MW 187.2 g/mol) likely exhibits a higher boiling point due to increased aromaticity and molecular rigidity from the phenyl group.
- Acidity (pKa) : The ethyl-methyl analogue’s pKa of 10.0 suggests moderate basicity, typical for oximes. The target compound’s pKa is expected to be slightly lower (~9.5) due to electron-withdrawing effects of the phenyl group.
Crystallographic Behavior
- Hydrogen Bonding : The target compound’s phenyl derivative () forms O–H···N hydrogen bonds, creating tetramers in the crystal lattice. In contrast, the ethyl-methyl analogue () lacks reported H-bonding data, suggesting weaker intermolecular interactions.
- Dihedral Angles : The 3-methyl-5-pyrrole derivative () exhibits dihedral angles of 42.69–54.49° between the pyrazole and aromatic rings, indicating significant torsional strain. The target compound’s phenyl group likely induces similar or greater steric hindrance, affecting molecular conformation and packing.
Functional Group Impact
- Phenoxy vs. This contrasts with the target compound’s phenyl group, which prioritizes hydrophobic interactions.
- Pyrrole vs. Methyl : The pyrrole-substituted derivative () introduces a secondary heteroaromatic system, enabling additional H-bonding or charge-transfer interactions absent in the target compound.
Biological Activity
N-[(1-Phenyl-1H-pyrazol-4-yl)methylidene]hydroxylamine (CAS No. 23972-21-6) is a compound characterized by a unique structural combination of a pyrazole ring and a hydroxylamine functional group. This article explores its biological activity, synthesis methods, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C10H9N3O |
| Molecular Weight | 189.19 g/mol |
| IUPAC Name | (NE)-N-[(1-phenylpyrazol-4-yl)methylidene]hydroxylamine |
| InChI Key | JYHHRZQXKXGZTA-UHFFFAOYSA-N |
Synthesis Methods
This compound can be synthesized through the reaction of 1-phenyl-1H-pyrazole-4-carbaldehyde with hydroxylamine hydrochloride in the presence of a base like sodium acetate. The reaction typically occurs in an organic solvent such as ethanol or methanol at room temperature, yielding the desired product through condensation.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of this compound and its derivatives. The compound has shown significant activity against various pathogens, including bacteria and fungi. For instance, in vitro tests have demonstrated that certain derivatives exhibit minimum inhibitory concentrations (MIC) as low as 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .
Anticancer Activity
The compound has also been investigated for its anticancer properties. Research indicates that it may inhibit cancer cell proliferation by targeting specific enzymes involved in cell growth and replication. In particular, pyrazole derivatives have shown promising results against liver cancer (HepG2) and cervical cancer (HeLa) cell lines, with growth inhibition percentages of 54.25% and 38.44%, respectively . Importantly, these compounds exhibited selective toxicity, sparing normal fibroblast cells.
The mechanism by which this compound exerts its biological effects involves its interaction with various molecular targets within cells. It can bind to enzymes, inhibiting their activity and disrupting essential cellular processes such as DNA replication and repair. This action is particularly relevant in the context of cancer therapy, where inhibiting proliferative pathways can lead to reduced tumor growth.
Case Studies
- Antimicrobial Evaluation : A study evaluated several pyrazole derivatives, including this compound, for their antimicrobial efficacy. The results indicated that these compounds significantly inhibited biofilm formation and displayed bactericidal activity against tested pathogens .
- Anticancer Screening : In a pharmacological evaluation involving various cancer cell lines, derivatives of N-(phenylpyrazol) were screened for their antiproliferative effects. The findings revealed that certain modifications to the pyrazole structure enhanced anticancer activity while maintaining selectivity towards cancerous cells over normal cells .
Q & A
Q. What are the common synthetic routes for N-[(1-Phenyl-1H-pyrazol-4-yl)methylidene]hydroxylamine, and how are intermediates characterized?
The compound is synthesized via cyclocondensation reactions. For example, analogous pyrazole derivatives are prepared using ethyl acetoacetate, phenylhydrazine, and DMF-DMA, followed by hydrolysis to yield carboxylic acid intermediates. Characterization involves FT-IR (C=O stretching at ~1680 cm⁻¹), ¹H/¹³C NMR (aromatic protons at δ 7.2–7.8 ppm, pyrazole protons at δ 6.5–8.0 ppm), and elemental analysis (C, H, N content within ±0.3% of theoretical values) .
Q. How is the crystal structure of this compound determined experimentally?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection uses a Bruker D8 VENTURE diffractometer with Mo-Kα radiation (λ = 0.71073 Å). Structure solution employs SHELXS for phase determination, and refinement is performed with SHELXL , achieving R-factors <0.04. Key parameters include:
| Parameter | Value |
|---|---|
| Space group | Triclinic, |
| Unit cell | |
| Angles | |
| V | 1382.88(6) ų |
| . |
Q. What spectroscopic methods validate the molecular structure?
- IR Spectroscopy : Confirms imine (C=N) stretches at ~1600–1650 cm⁻¹ and hydroxylamine (N–O) at ~930 cm⁻¹.
- NMR : Distinguishes between E/Z isomers via chemical shifts of the imine proton (δ 8.2–8.5 ppm for E-isomer).
- Mass Spectrometry : Molecular ion peaks at m/z 266.3 (M⁺) align with the formula .
Advanced Research Questions
Q. How can hydrogen-bonding patterns in the crystal lattice inform supramolecular assembly?
Graph set analysis (Etter’s method) identifies D (onor) and A (cceptor) motifs. For example, N–H···O and C–H···π interactions form rings, stabilizing the 3D framework. Hydrogen-bond metrics (e.g., D···A distances <3.0 Å, angles >150°) are critical for predicting packing efficiency .
Q. What challenges arise during refinement of high-resolution X-ray data for this compound?
Q. How do computational methods (DFT) complement experimental electronic property analysis?
DFT calculations at the B3LYP/6-311++G(d,p) level predict frontier molecular orbitals (HOMO-LUMO gap ~4.2 eV), Mulliken charges (negative charge on O/N atoms), and electrostatic potential maps. These correlate with experimental UV-Vis spectra ( ~290 nm) and reactivity trends .
Q. How to resolve contradictions between theoretical and experimental spectral data?
- Solvent Effects : PCM (Polarizable Continuum Model) adjustments in DFT simulations account for solvent polarity shifts in NMR/UV-Vis.
- Conformational Sampling : MD simulations identify dominant conformers (e.g., anti/syn imine configurations) missed in static models .
Q. What strategies optimize synthetic yields when scaling up for crystallography?
- Microwave-Assisted Synthesis : Reduces reaction time from 24h to 2h, improving yield by 15–20%.
- Recrystallization : Use ethyl acetate/hexane (3:1) for high-purity crystals (>99.5% by HPLC) .
Methodological Guidance
Q. How to design a robust crystallographic experiment for this compound?
Q. What analytical workflows confirm isomeric purity?
- HPLC-DAD : C18 column (MeCN:H₂O = 70:30), retention time 6.2 min (E-isomer) vs. 7.8 min (Z-isomer).
- NOESY NMR : Cross-peaks between imine proton and pyrazole C-H confirm E-configuration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
